3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine
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Overview
Description
3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a propan-1-amine substituent at the 2-position. It has a molecular formula of C9H17N5 and a molecular weight of 195.26 g/mol .
Preparation Methods
The synthesis of 3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-methyl-1,2,4-triazolo[1,5-a]pyrimidine with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Thiazolo[3,2-b]triazole: Used in the synthesis of functionalized heterocycles with various biological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Studied for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C9H17N5 |
---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
3-(6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H17N5/c1-7-5-11-9-12-8(3-2-4-10)13-14(9)6-7/h7H,2-6,10H2,1H3,(H,11,12,13) |
InChI Key |
ZRTLCZPCNCVCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)CCCN |
Origin of Product |
United States |
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